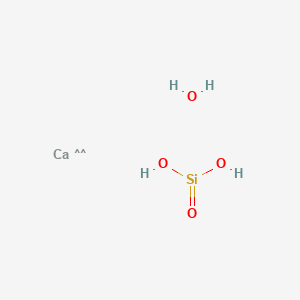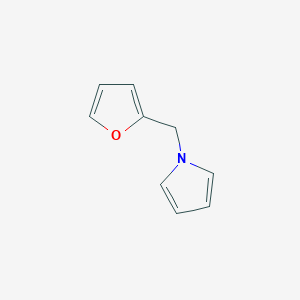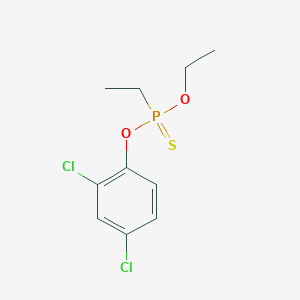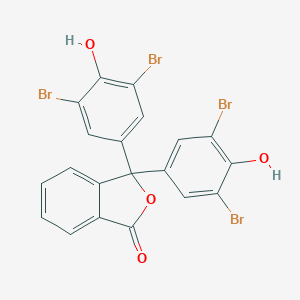
Xonotlite (Ca(SiO3).xH2O)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xonotlite (Ca(SiO3).xH2O) is a naturally occurring mineral that belongs to the family of calcium silicate hydrates. It is a white or colorless mineral that is commonly found in hydrothermal veins and metamorphic rocks. Xonotlite has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as construction, material science, and biomedicine.
Mécanisme D'action
The mechanism of action of xonotlite is not fully understood. However, it is believed that xonotlite interacts with biological systems through surface adsorption and ion exchange. Xonotlite has been shown to have a high affinity for calcium ions, which may play a role in its potential use in biomedicine.
Effets Biochimiques Et Physiologiques
Xonotlite has been shown to have potential biochemical and physiological effects. In vitro studies have shown that xonotlite can stimulate the proliferation of osteoblasts, which are cells responsible for bone formation. Xonotlite has also been shown to have potential antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using xonotlite in lab experiments is its availability and low cost. Xonotlite is a naturally occurring mineral that can be easily synthesized using various methods. However, xonotlite has some limitations as well. Xonotlite is a complex mineral that can have varying compositions, which can make it difficult to reproduce results. Additionally, the purity of xonotlite can also vary, which can affect its properties and potential applications.
Orientations Futures
There are many future directions for the study of xonotlite. One potential direction is the study of its potential use in biomedicine. Xonotlite has been shown to have potential applications in bone tissue engineering and drug delivery. Further studies are needed to fully understand the mechanism of action of xonotlite and its potential applications in biomedicine.
Another potential direction is the study of xonotlite's potential use in environmental remediation. Xonotlite has been shown to have potential applications in the removal of heavy metals and organic pollutants from wastewater. Further studies are needed to fully understand the potential of xonotlite in environmental remediation.
Conclusion:
Xonotlite is a unique mineral that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties and potential applications in construction, material science, and biomedicine make it a promising material for future research. Further studies are needed to fully understand the mechanism of action of xonotlite and its potential applications in various fields.
Méthodes De Synthèse
Xonotlite can be synthesized through various methods such as hydrothermal synthesis, sol-gel synthesis, and solid-state reaction. Hydrothermal synthesis involves heating a mixture of calcium oxide and silica in an autoclave at high pressure and temperature. Sol-gel synthesis involves the formation of a gel by the hydrolysis of precursors followed by drying and calcination to obtain the final product. Solid-state reaction involves the reaction of calcium oxide and silica at high temperature to form xonotlite.
Applications De Recherche Scientifique
Xonotlite has been extensively studied for its potential applications in various fields. In construction, xonotlite has been used as a cement replacement material due to its high compressive strength and low shrinkage. Xonotlite has also been studied for its potential use in the production of lightweight and high-strength materials.
In the field of material science, xonotlite has been studied for its potential use as a catalyst support due to its high surface area and porosity. Xonotlite has also been studied for its potential use in the production of nanomaterials.
Propriétés
Numéro CAS |
12141-77-4 |
|---|---|
Nom du produit |
Xonotlite (Ca(SiO3).xH2O) |
Formule moléculaire |
CaH4O4Si |
Poids moléculaire |
136.19 g/mol |
InChI |
InChI=1S/Ca.H2O3Si.H2O/c;1-4(2)3;/h;1-2H;1H2 |
Clé InChI |
UGGQKDBXXFIWJD-UHFFFAOYSA-N |
SMILES |
O.O[Si](=O)O.[Ca] |
SMILES canonique |
O.O[Si](=O)O.[Ca] |
Autres numéros CAS |
12141-77-4 |
Synonymes |
Ca2SiO4 calcium silicate calcium silicate (CaSiO3) calcium silicate, CaH2SiO3 (1:1) salt mesoporous amorphous calcium silicate mineral wool pseudowollastonite Wollastonite xonotlite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
